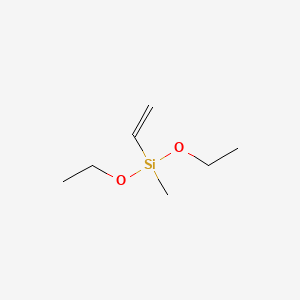

Diethoxy(methyl)vinylsilane

描述

Significance of Organosilanes in Advanced Material Synthesis and Functionalization

Organosilanes are a class of silicon-based compounds that contain at least one carbon-silicon bond. russoindustrial.ru They are pivotal in advanced material synthesis and functionalization due to their ability to act as molecular bridges between inorganic and organic materials. russoindustrial.rudakenchem.com This "coupling" capability stems from their dual reactivity: the organic functional group can interact with organic polymers, while the silicon portion can form strong, durable bonds with inorganic substrates like glass, metals, and ceramics. russoindustrial.rualfa-chemistry.com This unique property allows for the enhancement of material properties such as adhesion, water resistance, and corrosion protection. hskbrchemical.com Consequently, organosilanes are integral to the development of high-performance coatings, adhesives, sealants, and composites across various industries, including electronics, construction, and automotive. russoindustrial.ruhskbrchemical.com The ability to tailor the organic functional group allows for the specific functionalization of materials, imparting desired characteristics like hydrophobicity or biocompatibility. hskbrchemical.comiust.ac.ir

Contextualizing Vinyl-Functionalized Alkoxysilanes within Organosilicon Chemistry

Within the broad field of organosilicon chemistry, vinyl-functionalized alkoxysilanes represent a particularly important subclass. The vinyl group (a carbon-carbon double bond) is a highly reactive functional group that can participate in a variety of chemical reactions, including polymerization, cross-linking, and hydrosilylation. lookchem.commdpi.com The alkoxy groups (in this case, ethoxy groups) are susceptible to hydrolysis and condensation reactions, which lead to the formation of a stable siloxane network (Si-O-Si). nih.gov This dual reactivity makes vinyl-functionalized alkoxysilanes like Diethoxy(methyl)vinylsilane exceptionally versatile. They can be used to introduce vinyl functionality onto surfaces or into polymer matrices, thereby enabling subsequent modification and cross-linking to create materials with enhanced mechanical and thermal properties. lookchem.comchemicalbook.com

Current Research Trajectories and Academic Relevance of this compound

Current research on this compound is exploring its potential in a range of innovative applications. One significant area of investigation is its use as a precursor for the synthesis of functionalized polysiloxanes. lookchem.comchemicalbook.com For instance, it is employed in the preparation of polysiloxane-modified materials for applications in microelectronics, such as encapsulating resins that protect sensitive components. lookchem.comchemicalbook.com

Another promising research direction involves its use in surface modification. By grafting this compound onto the surface of materials like silica (B1680970), researchers can alter the surface properties, which is particularly useful in chromatography for improving separation efficiency. lookchem.comchemicalbook.com Furthermore, studies have explored its role in the synthesis of mesoporous silica particles for potential applications in areas like gas storage. researchgate.netresearchgate.net The compound's ability to undergo iron-catalyzed dimerization and cross-cycloadditions with 1,3-dienes is also being investigated, opening up new avenues for the synthesis of complex organic molecules. nih.gov

The academic relevance of this compound lies in its role as a model compound for studying the fundamental principles of organosilicon chemistry, including sol-gel processes, surface chemistry, and polymerization kinetics. Its well-defined structure and predictable reactivity make it an ideal candidate for developing new synthetic methodologies and understanding the structure-property relationships of organosilicon-based materials.

Structure

3D Structure

属性

IUPAC Name |

ethenyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGQQKKTDDNCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863553 | |

| Record name | Ethenyl(diethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5507-44-8 | |

| Record name | Vinylmethyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5507-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxy(methyl)vinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005507448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylmethyldiethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, ethenyldiethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethoxy(methyl)(vinyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHOXY(METHYL)VINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV933D25BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Diethoxy Methyl Vinylsilane

Catalytic Hydrosilylation Routes for Diethoxy(methyl)vinylsilane Formation

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, stands as a primary and atom-economical method for synthesizing vinylsilanes. organic-chemistry.org The reaction of an alkyne with a hydrosilane in the presence of a transition metal catalyst can yield three possible isomers: the α-vinylsilane, the β-(E)-vinylsilane, and the β-(Z)-vinylsilane. organic-chemistry.org

Platinum complexes are highly effective catalysts for the hydrosilylation of acetylene with methyldiethoxysilane to produce this compound. mdpi.com Catalysts such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst ([Pt₂(dvtms)₃], where dvtms is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) are widely used due to their high turnover numbers. mdpi.com The reaction generally proceeds with high efficiency, though selectivity can sometimes be a challenge. mdpi.com

For instance, the hydrosilylation of phenylacetylene with triethylsilane catalyzed by Karstedt's catalyst can yield a mixture of isomers, with the β-(E)-isomer being the major product. mdpi.com The development of heterogeneous single-atom platinum catalysts supported on materials like alumina nanorods has shown promise in improving both activity and selectivity, allowing for the efficient synthesis of a variety of vinylsilanes. acs.org These single-atom catalysts have demonstrated high turnover numbers (approaching 10⁵) and can selectively hydrosilylate a range of substrates. acs.org

While platinum catalysts are common, other transition metals like iridium and rhodium have emerged as powerful catalysts for achieving high regio- and stereoselectivity in alkyne hydrosilylation. researchgate.netunizar.es These catalysts can often provide access to specific isomers that are difficult to obtain with platinum-based systems. unizar.es

Rhodium catalysts, in particular, have been extensively studied for their ability to control the selectivity of the hydrosilylation reaction. For example, zwitterionic rhodium(III) complexes have been shown to be efficient catalysts for the hydrosilylation of terminal alkynes, yielding the less thermodynamically stable β-(Z)-vinylsilane isomer with excellent selectivity under mild conditions. unizar.es The choice of ligands on the rhodium center is crucial in directing the reaction outcome. For instance, a dirhodium(II)/XantPhos complex has been used for the highly regio- and stereoselective synthesis of β-(Z) vinylsilanes. researchgate.net

Iridium catalysts have also been employed to achieve high selectivity in hydrosilylation reactions. The development of specific iridium complexes allows for the controlled formation of either the (E)- or (Z)-vinylsilane isomer, depending on the reaction conditions and the nature of the catalyst.

Table 1: Comparison of Catalysts for Hydrosilylation of Terminal Alkynes

| Catalyst Type | Predominant Isomer | Selectivity | Key Features |

|---|---|---|---|

| Platinum (Karstedt's) | β-(E) | Generally good, but can produce mixtures | High activity, widely used in industry. mdpi.commdpi.com |

| Rhodium (Zwitterionic) | β-(Z) | Excellent | Access to less stable isomer under mild conditions. unizar.es |

| Rhodium (Dirhodium/XantPhos) | β-(Z) | High | Effective for a range of tertiary silanes. researchgate.net |

| Iridium | (E) or (Z) | Controllable | Selectivity depends on catalyst and conditions. |

| Ruthenium (Grubbs' G1) | β-(Z) | Good | Selectivity influenced by silane (B1218182) and concentration. organic-chemistry.org |

The mechanism of transition metal-catalyzed hydrosilylation of alkynes is complex and can proceed through several pathways, influencing the final product distribution. The classical Chalk-Harrod mechanism, initially proposed for platinum catalysts, involves the oxidative addition of the hydrosilane to the metal center, followed by coordination of the alkyne, migratory insertion of the alkyne into the metal-hydride bond, and finally, reductive elimination of the vinylsilane product. mdpi.com This mechanism typically leads to the formation of the β-(E)-vinylsilane isomer through syn-addition. unizar.es

However, to account for the formation of other isomers, such as the β-(Z)-vinylsilane and the α-vinylsilane, modified mechanisms have been proposed. One such mechanism involves the migratory insertion of the alkyne into the metal-silicon bond instead of the metal-hydride bond, leading to a (Z)-silylvinylene metal complex. unizar.es Subsequent isomerization of this intermediate can then lead to the thermodynamically more stable (E)-isomer. unizar.es The specific pathway followed is highly dependent on the metal, its ligands, the silane, and the alkyne substrate. researchgate.net

Considerations in Vinylsiloxane Synthesis Efficiency and Selectivity

Achieving high efficiency and selectivity in the synthesis of this compound and other vinylsiloxanes is critical for their practical application. Several factors must be carefully controlled to obtain the desired product in high yield and purity.

The choice of catalyst is arguably the most important factor. As discussed, different metal catalysts and ligand systems can lead to vastly different product distributions. researchgate.netunizar.es For example, while platinum catalysts are highly active, they may offer lower selectivity compared to rhodium or iridium complexes designed for specific isomeric outcomes. mdpi.comunizar.es The catalyst loading is also a key parameter, with lower loadings being more economically and environmentally favorable. organic-chemistry.org

The nature of the silane and the alkyne also plays a significant role. The steric and electronic properties of the substituents on both the silicon and the alkyne can influence the regioselectivity of the addition. The reaction conditions, including solvent, temperature, and concentration, can also impact the selectivity profile of the hydrosilylation reaction. organic-chemistry.org For instance, in some systems, the reaction concentration has been shown to affect the ratio of isomeric products. organic-chemistry.org Finally, the potential for side reactions, such as dehydrogenative silylation, which produces an alkynylsilane, must be considered and minimized through careful catalyst selection and optimization of reaction conditions. unizar.es

Hydrolysis and Condensation Phenomena in this compound Systems

The presence of ethoxy groups bonded to the silicon atom makes this compound susceptible to hydrolysis in the presence of water. This reaction is the first step in the sol-gel process, leading to the formation of reactive silanol (B1196071) intermediates, which then undergo condensation to form a stable siloxane (Si-O-Si) network.

The hydrolysis of alkoxysilanes, including this compound, is a nucleophilic substitution reaction at the silicon center. The mechanism of this reaction is highly dependent on the pH of the reaction medium. researchgate.net

Acid-Catalyzed (SN2-Si) Pathway : Under acidic conditions, the reaction typically proceeds via an SN2-type mechanism. An ethoxy oxygen atom is first protonated, making it a better leaving group (ethanol) and increasing the electrophilicity of the silicon atom. A water molecule then attacks the silicon center from the backside, leading to a pentacoordinate transition state. This is followed by the departure of the ethanol (B145695) molecule and the formation of a silanol group (Si-OH). This pathway is generally favored under acidic conditions. researchgate.net

Base-Catalyzed (SN1-Si) Pathway : Under basic or alkaline conditions, the mechanism is thought to shift towards an SN1-type pathway. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then expels an ethoxide ion, which is subsequently protonated by water to form ethanol. This mechanism is strongly affected by the solvent used. researchgate.net

The condensation reaction, which follows hydrolysis, also has pH-dependent mechanisms. In acidic environments, condensation is catalyzed by protons and proceeds fastest near the isoelectric point of silica (B1680970) (pH 2-3). In basic conditions, deprotonated silanol groups (silanolates) are more reactive and readily attack neutral silanol groups, leading to faster condensation rates at higher pH values.

The kinetics of hydrolysis and condensation are profoundly influenced by several environmental factors, most notably pH and the choice of solvent. nih.gov

pH : The rate of hydrolysis is significantly accelerated by both acidic and basic catalysts. The reaction is slowest at a neutral pH of around 7. For instance, studies on similar alkoxysilanes like methyltriethoxysilane (MTES) show a dramatic increase in hydrolysis rates as the pH moves away from neutral. The condensation reaction rate is also pH-dependent, generally being minimized at a pH of around 4 and increasing under more acidic or basic conditions. nih.gov

Solvent : The type and polarity of the solvent play a critical role. Protic solvents can participate in hydrogen bonding with silanol intermediates, affecting reaction rates. researchgate.net Studies on MTES have shown that hydrolysis rates differ in various solvents like methanol (MeOH), ethanol (EtOH), and dimethylformamide (DMF), which is attributed to differences in hydrogen-bonding characteristics and "hydrophobic interactions". researchgate.net The choice of solvent can also influence the structure of the resulting polysiloxane network.

The following table summarizes the effect of different parameters on the hydrolysis kinetics of alkoxysilanes, which provides a model for the expected behavior of this compound.

| Parameter | Effect on Hydrolysis Rate | Typical Conditions | Reference Finding |

|---|---|---|---|

| pH | Minimal rate at pH ~7; increases in acidic or basic conditions. | Acidic (e.g., HCl catalyzed) or Basic (e.g., NH₃ catalyzed) | For Dimethyl diethoxy silane (DMDEOS), the hydrolysis constant ranged from 0 to 0.6 M⁻¹ min⁻¹ between pH 2 and 5. nih.gov |

| Temperature | Increases with temperature, following the Arrhenius equation. | Controlled heating of the reaction mixture. | The activation energy for the hydrolysis of MTES was found to be 57.61 kJ mol⁻¹ at pH 3.134. nih.gov |

| Solvent Type | Rates vary based on solvent polarity and ability to form hydrogen bonds. | Alcohols (Methanol, Ethanol) or aprotic solvents (DMF, DOX). | Hydrolysis rates of MTES were found to be different in MeOH, EtOH, DOX, and DMF under alkaline conditions. researchgate.net |

| Catalyst | Significantly increases reaction rates. | Acids (HCl), bases (NH₃), or organometallic catalysts (e.g., dibutyltin (B87310) dilaurate). | Different catalysts not only affect the polymerization rate but also the structural growth of the resulting polymer. nih.gov |

The hydrolysis of the two ethoxy groups on this compound produces a reactive intermediate, methylvinylsilanediol (CH₃(CH₂=CH)Si(OH)₂), and two molecules of ethanol. These silanol groups are unstable and readily participate in condensation reactions with each other or with unhydrolyzed ethoxy groups.

Two types of condensation reactions can occur:

Water-producing condensation : Two silanol groups react to form a siloxane bond and a molecule of water. (Si-OH + HO-Si → Si-O-Si + H₂O)

Alcohol-producing condensation : A silanol group reacts with an ethoxy group to form a siloxane bond and a molecule of ethanol. (Si-OH + EtO-Si → Si-O-Si + EtOH)

This process of hydrolytic polycondensation can lead to the formation of various structures, from linear chains and cyclic oligomers to highly branched or cross-linked three-dimensional networks. For instance, the reaction of this compound with phosphorus pentachloride has been shown to produce a mixture of cyclic methylvinylsiloxanes. The final structure is determined by the reaction conditions, particularly the water-to-silane ratio, pH, and temperature.

Polymerization Pathways Involving this compound

The vinyl group (CH₂=CH-) in this compound allows it to undergo polymerization and grafting reactions, which are typically initiated by thermal energy or free radicals. These reactions provide a route to incorporate the silane moiety into organic polymer backbones or to create cross-linked polysiloxane structures.

This compound can be converted into a highly cross-linked polymer through thermal polymerization. At elevated temperatures, the vinyl groups can react with each other in a chain-reaction mechanism to form a stable polymer network. This process, often carried out in the absence of a solvent, results in a rigid, thermoset material. The cross-linking occurs through the polymerization of the vinyl groups, creating a durable network structure that can offer enhanced thermal stability and mechanical properties.

The vinyl group of this compound enables it to be copolymerized with a wide range of other vinyl monomers using free-radical polymerization techniques. This is a common strategy for modifying the properties of existing polymers. For example, the copolymerization of vinyl triethoxysilane (a closely related compound) with methyl methacrylate (MMA) has been successfully demonstrated. univ.kiev.ua In such a reaction, initiated by agents like azobisisobutyronitrile (AIBN), the vinylsilane is incorporated into the growing poly(methyl methacrylate) chain. univ.kiev.ua

The resulting copolymer combines the properties of the acrylate polymer with those of the silane. The presence of the hydrolyzable ethoxy groups provides a mechanism for subsequent cross-linking upon exposure to moisture, which can improve adhesion, water resistance, and thermal stability of the final material. univ.kiev.ua

Radical grafting is another pathway where this compound can be used to modify polymers. In this process, free radicals are generated on a pre-existing polymer backbone (e.g., a polyolefin), which then initiates the polymerization of the vinylsilane onto the chain as a graft. This technique is used to introduce the reactive silane functionality onto otherwise non-polar polymer backbones, enhancing their compatibility with inorganic fillers and improving adhesion.

The table below summarizes findings from the copolymerization of the related vinyl triethoxysilane (VTES) with methyl methacrylate (MMA), illustrating the impact of silane incorporation.

| Polymer | Monomers | Initiator | Key Finding |

|---|---|---|---|

| Poly(MMA-co-VTES) | Methyl Methacrylate (MMA), Vinyl Triethoxysilane (VTES) | Azobisisobutyronitrile (AIBN) | The copolymer showed higher thermal stability compared to pure PMMA. The maximum degradation temperature increased from 343.6 °C for PMMA to 373 °C for the copolymer. univ.kiev.ua |

| PMMA-VTES Copolymers | Methyl Methacrylate (MMA), Vinyl Triethoxysilane (VTES) | 60Co-γ radiation | Incorporation of VTES segments into PMMA was found to decrease the overall thermal stability, suggesting that the degradation mechanism is complex and depends on the polymerization method and copolymer structure. |

Applications of Diethoxy Methyl Vinylsilane in Advanced Materials Science

Development of Inorganic-Organic Hybrid Materials

The dual reactivity of Diethoxy(methyl)vinylsilane is extensively leveraged in the creation of inorganic-organic hybrid materials, where it helps to combine the desirable properties of both material classes, such as the mechanical strength and thermal stability of inorganic glasses with the flexibility and processability of organic polymers.

The sol-gel process is a versatile, low-temperature chemical method used to synthesize cross-linked silica-based and organic-inorganic hybrid materials. nih.gov This technique involves the hydrolysis and condensation of alkoxysilane precursors to form a polysiloxane matrix. nih.gov this compound, often used in conjunction with other precursors like Tetraethoxysilane (TEOS), plays a significant role in creating these hybrid networks.

During the sol-gel reaction, the ethoxy groups on the silane (B1218182) hydrolyze to form silanol (B1196071) (Si-OH) groups. These silanols then condense with other silanols or with hydroxyl groups on a substrate surface, forming a stable, cross-linked Si-O-Si network. nih.govkoreascience.kr The methyl group provides a degree of hydrophobicity and flexibility to the final coating, while the vinyl group (CH=CH₂) remains available for subsequent reactions, such as polymerization, allowing it to be chemically anchored into an organic polymer matrix. nih.gov

This approach is used to fabricate hybrid coatings that offer a combination of properties including improved mechanical resistance, hydrophobicity, and transparency. koreascience.krmdpi.com For instance, sol-gel coatings prepared with mixed silane systems can yield materials that are both resistant to cracking and highly water-repellent. mdpi.com The resulting protective layers are applied to various substrates, including plastics and metals, to enhance surface hardness, corrosion resistance, and durability. nih.govinnospk.com

Table 1: Properties of Sol-Gel Hybrid Coatings Fabricated with Vinyl-Functionalized Silanes

| Precursor System | Substrate | Key Properties | Resulting Feature |

|---|---|---|---|

| Vinyltrimethoxysilane (VTMS) / TEOS | Polymethylmethacrylate (PMMA) | Transmittance > 90%, Surface Hardness ≥ 4H | Transparent Hard Coating koreascience.kr |

| VTMS / TEOS | Titanium Alloys (Ti Grade 2, Ti6Al4V) | Continuous, smooth, high gloss, excellent corrosion resistance | Biocompatible Protective Layer nih.govrmit.edu.vn |

Molecular Layer Deposition (MLD) is a vapor-phase deposition technique that allows for the growth of ultrathin organic and organic-inorganic hybrid films with precise, molecular-level control over thickness and composition. acs.orglehigh.edu The technique is analogous to Atomic Layer Deposition (ALD) and relies on sequential, self-limiting surface reactions. lehigh.eduresearchgate.net

In the context of hybrid dielectric films, precursors containing vinyl-silane functionalities can be used to build the organic component of the material. For example, a process utilizing a cyclic siloxane like tetramethyl-tetravinylcyclotetrasiloxane (V₄D₄) and an inorganic precursor such as trimethylaluminum (B3029685) (TMA) demonstrates the synthesis of siloxane-alumina hybrid films. acs.org The process involves sequential pulses of the siloxane and TMA, which react on the substrate surface in a self-limiting manner. This creates a highly conformal SiAlCOH film, where the vinyl groups from the siloxane are incorporated into the hybrid structure.

These ultrathin hybrid films exhibit excellent properties for microelectronics applications. They can serve as high-performance dielectric layers in transistors, capacitors, and memory devices. The incorporation of the organic component helps to lower the dielectric constant (k-value) while maintaining good thermal stability and low electrical leakage. acs.org

Table 2: Characteristics of a Siloxane-Alumina Hybrid Film via MLD

| Property | Value | Deposition Condition |

|---|---|---|

| Growth Per Cycle | 1.4 Å | 150 °C acs.org |

| Film Density | 1.9 g/cm³ | 150 °C acs.org |

| Dielectric Constant (k) | 4.7 | N/A acs.org |

| Leakage Current Density | < 5.1 x 10⁻⁸ A/cm² (at ±2.5 MV/cm) | For a 12 nm film acs.org |

Mesoporous silica (B1680970) materials are characterized by their high surface area and ordered pore structures, making them attractive candidates for applications in catalysis, separation, and gas storage. The surfaces of these materials are rich in silanol groups, which can be chemically modified or "functionalized" to tailor their properties for specific applications.

This compound can be used to functionalize the surface of mesoporous silica. The ethoxy groups of the silane react with the surface silanols, covalently grafting the molecule onto the silica framework. This process introduces vinyl functional groups throughout the porous network. These vinyl groups can then serve as reactive sites for further chemical transformations, allowing for the attachment of various organic moieties designed to interact specifically with certain gas molecules, thereby potentially enhancing the material's gas storage capacity and selectivity.

Surface and Interface Engineering via this compound Modification

The ability of this compound to bond with inorganic surfaces and present an organic-functional group makes it a powerful tool for engineering the interface between different materials, which is critical in chromatography and composite materials.

In high-performance liquid chromatography (HPLC), silica is a common stationary phase material. However, its surface properties often need to be modified to achieve desired separation performance. This compound can be used for the surface modification of the silica matrix to improve its chromatographic properties. sigmaaldrich.comsigmaaldrich.com

The silane is grafted onto the silica surface, creating a "vinyl-modified silica" stationary phase. researchgate.net This modification alters the polarity and interaction characteristics of the surface. For cation-exchange chromatography, which separates molecules based on their net positive surface charge, the vinyl-modified surface can be further functionalized. bio-rad.com For example, the vinyl groups can be polymerized and then sulfonated to introduce negatively charged sulfonic acid groups, creating a strong cation-exchange stationary phase. This tailored surface chemistry allows for precise control over the separation of cations, leading to improved resolution and selectivity in the chromatographic process. researchgate.net

This compound acts as a silane coupling agent, a type of molecular bridge that forms a durable bond between an inorganic material (like a filler or reinforcement) and an organic polymer matrix. gelest.comsinosil.com This function is critical in the manufacturing of high-performance composite materials. nbinno.com

The mechanism involves two key reactions:

The ethoxy groups on the silane hydrolyze and form covalent Si-O-Si bonds with the hydroxyl groups present on the surface of inorganic fillers such as glass fibers or silica particles. nbinno.com

The vinyl group on the silane co-reacts with the polymer matrix during polymerization or cross-linking. nbinno.com

This dual reactivity creates a strong interfacial bond that effectively transfers stress from the flexible polymer matrix to the rigid filler. researchgate.net The result is a composite material with significantly improved properties.

Table 3: Effects of Vinyl Silane Coupling Agents on Composite Properties

| Property Enhanced | Mechanism | Resulting Improvement |

|---|---|---|

| Adhesion | Forms covalent bonds across the inorganic-organic interface. sinosil.comnbinno.com | Stronger bond between filler and polymer matrix, reducing delamination. hengdasilane.com |

| Dispersion | Modifies the filler surface to be more compatible with the polymer matrix. sinosil.com | Prevents filler agglomeration, leading to a more uniform material. |

| Mechanical Properties | Enables efficient stress transfer from matrix to reinforcement. researchgate.net | Increased tensile strength, flexural modulus, and impact resistance. nbinno.com |

| Moisture Resistance | Creates a hydrophobic interface, preventing water from weakening the bond. sinosil.com | Better retention of mechanical properties in wet or humid conditions. sinosil.com |

Modification of Wood Materials to Improve Dimensional Stability and Other Properties

The application of organo-alkoxy silanes, such as this compound, represents a significant strategy for enhancing the properties of wood. Wood, a renewable and widely used building material, is inherently limited by its hygroscopic nature, which adversely affects its dimensional stability. Chemical modification with silanes addresses this by altering the chemical structure of the wood's cell wall components.

The mechanism involves the impregnation of the silane into the wood structure, where it undergoes hydrolysis and condensation reactions. The ethoxy groups on the silane react with water present in the wood and with hydroxyl groups on the cellulose, hemicellulose, and lignin (B12514952) that constitute the cell wall. This process leads to the formation of stable, crosslinked polysiloxane networks within the cell lumens and pits. Furthermore, covalent bonds are formed between the silane and the wood's polymeric components, effectively bulking the cell wall and reducing its capacity to absorb water.

This modification leads to measurable improvements in dimensional stability, which is often quantified by the Anti-Swelling Efficiency (ASE). Research on various organo-alkoxy silane treatments has demonstrated the ability to achieve ASE values ranging from 25% to as high as 82%, depending on the specific silane, wood species, and treatment process. mdpi.comresearchgate.netresearchgate.net For instance, treatments can reduce water uptake by over 35% and moisture absorption by nearly 30%. mdpi.com These enhancements result in a significant reduction in swelling and shrinking, thereby improving the wood's performance and durability in fluctuating humidity environments. mdpi.comindianecologicalsociety.com

Table 1: Effect of Silane Treatment on Wood Properties

| Property | Measurement | Improvement | Reference |

| Water Contact Angle | 156.0° | Achieved superhydrophobic state | mdpi.com |

| Water Uptake Reduction | 35.9% | Markedly decreased water absorption | mdpi.com |

| Moisture Absorption Reduction | 28.3% | Lowered hygroscopicity | mdpi.com |

| Anti-Swelling Efficiency (ASE) | 38.9% - 39.0% | Enhanced dimensional stability | mdpi.com |

| Volumetric Anti-Shrink Efficiency (ASEV) | 52% - 82% | Significantly reduced shrinkage | researchgate.net |

Formulation of Encapsulating Resins in the Microelectronics Industry

In the microelectronics industry, protecting delicate integrated circuits from moisture, heat, and physical stress is critical for reliability. This compound serves as a key precursor in the formulation of high-performance encapsulating resins, particularly those based on benzocyclobutene (BCB). chemicalbook.comsigmaaldrich.com

BCB-functionalized siloxane thermosets are highly valued for their excellent properties, which are crucial for microelectronic packaging. mdpi.comresearchgate.net The synthesis process involves using this compound to create functionalized siloxane polymers. chemicalbook.comsigmaaldrich.com These polymers are then cured thermally. The BCB resin undergoes a ring-opening reaction at temperatures above 200°C, followed by a Diels-Alder cycloaddition reaction. mdpi.comnih.gov This process creates a highly crosslinked, three-dimensional polymer network without the release of any volatile by-products, which is a significant advantage in preventing voids in the encapsulation. nih.gov

The resulting BCB-based thermoset resins exhibit a combination of desirable characteristics for microelectronics, including very low dielectric constants (as low as 2.70 at 1 MHz), high thermal stability (with 5% weight loss temperatures often exceeding 450-500°C), and extremely low water absorption (below 0.08%). nih.govresearchgate.net These properties ensure signal integrity in high-frequency applications and protect electronic components during thermal cycling and in humid environments. mdpi.comnih.govresearchgate.net

Role in Polymer Science and Crosslinking Chemistry

Preparation of Polysiloxane Modified Materials (e.g., Tetraphenylethene for Sensor Applications)

This compound is a versatile monomer used in the synthesis of advanced functional polymers. A notable application is the preparation of polysiloxane-modified tetraphenylethene (PTPESi). chemicalbook.comnih.gov Tetraphenylethene (TPE) is a well-known luminogen that exhibits aggregation-induced emission (AIE), a phenomenon where the molecule becomes highly fluorescent in an aggregated state or as a solid film.

In the synthesis of PTPESi, TPE units are chemically attached to the this compound monomer. nih.govmdpi.com Subsequent polycondensation of this functionalized silane leads to the formation of a polysiloxane polymer with TPE moieties as pendants. mdpi.com The incorporation of the flexible polysiloxane backbone often has minimal impact on the desirable photophysical and AIE properties of the TPE units. nih.gov The resulting PTPESi material combines the processability and high thermal and morphological stability of polysiloxanes with the unique fluorescence characteristics of TPE. nih.gov These hybrid polymers have shown significant potential as highly sensitive and reversible sensors for the vapor-phase detection of nitroaromatic explosives. nih.govmdpi.com

Function as a Crosslinking Agent in Moisture-Curing Adhesives, Sealants, and Coatings

This compound plays a crucial role as a crosslinking agent and adhesion promoter in moisture-curing systems, which are widely used for adhesives, sealants, and coatings. innospk.comspecialchem.com The curing mechanism relies on the reactivity of the silane's ethoxy groups with ambient moisture. specialchem.comgoogle.com

The process begins with the hydrolysis of the diethoxy groups upon exposure to atmospheric water, which converts them into reactive silanol (Si-OH) groups. These silanols then undergo a condensation reaction with other silanol groups or with hydroxyl groups on the substrate surface. This condensation releases ethanol (B145695) as a by-product and forms stable and durable siloxane (Si-O-Si) bonds. innospk.com The repetition of this process creates a robust, three-dimensional crosslinked network, transforming the liquid or paste-like formulation into a solid, elastic material. innospk.com

The vinyl group on the silane can also be grafted onto polymer backbones, allowing the entire polymer to be crosslinked via the moisture-cure mechanism. innospk.com This functionality not only provides the curing mechanism but also enhances the adhesion of the formulation to a wide variety of inorganic substrates like glass and metal. innospk.com Furthermore, because vinyl silanes can react rapidly with water, they are often used as water scavengers or drying agents in sealant and adhesive formulations to prevent premature curing during production and storage, thereby ensuring a longer shelf life. evonik.com

Development of Low-k Plasma-Polymerized Diethoxymethylsilane (ppDEMS) Films

In the fabrication of advanced semiconductor devices, materials with a low dielectric constant (low-k) are essential for reducing signal delay and power consumption in interconnects. Plasma-polymerized films derived from organosilicon precursors are a key class of these materials. Specifically, Diethoxymethylsilane (DEMS), a related compound, is used as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to create low-k films, often referred to as ppDEMS.

Studies comparing ppDEMS films to those made from other precursors, like trimethylsilane (B1584522) (3MS), have shown that DEMS-based films exhibit superior properties. They possess not only a low dielectric constant (around 3.0) but also higher mechanical strength, enhanced chemical and thermal stability, and better adhesion to various barrier films used in integrated circuits. These characteristics make ppDEMS films promising candidates for use as interlayer dielectrics in very-large-scale integration (VLSI) circuits.

Table 2: Comparative Properties of Low-k Dielectric Films

| Property | Pristine Low-k Film | Post-Plasma Damage | Precursor for Superior Films | Reference |

| Dielectric Constant (k) | 2.5 | 2.90 - 3.0 | Diethoxymethylsilane (DEMS) | - |

| Mechanical Strength | - | - | Higher with DEMS | - |

| Thermal Stability | - | - | Higher with DEMS | - |

| Adhesion Strength | - | - | Better with DEMS | - |

Catalytic Applications and Immobilization Strategies

The unique bifunctional nature of this compound, possessing both hydrolyzable ethoxy groups and a reactive vinyl group, makes it highly suitable for immobilization strategies, particularly for anchoring homogeneous catalysts to solid supports. gelest.com This process of "heterogenizing" a catalyst combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy separation from the reaction products and potential for recycling. rsc.orgrsc.org

The immobilization strategy typically involves a solid support with surface hydroxyl groups, such as silica or glass. The diethoxy groups of the silane react with these surface groups to form stable, covalent Si-O-Si bonds, effectively grafting the silane molecule onto the support. gelest.com

Once anchored, the vinyl group (-CH=CH₂) extends away from the surface and serves as a reactive handle. innospk.com This vinyl functionality can undergo a variety of subsequent chemical reactions, including transition-metal-catalyzed processes, allowing for the covalent attachment of a specific ligand or the active catalytic molecule itself. seoultech.ac.kr This method provides a versatile platform for creating solid-supported catalysts for a range of chemical transformations, leveraging the silane as a durable linker between the inorganic support and the functional organic or organometallic catalyst. gelest.com

Immobilization of Catalytic Species through Silane Functionalization

This compound serves as a critical coupling agent in the immobilization of catalytic species, a process central to the development of robust and reusable heterogeneous catalysts. Its bifunctional nature, featuring hydrolyzable ethoxy groups and a reactive vinyl group, allows for the covalent tethering of homogeneous catalysts to solid supports. This functionalization is paramount in bridging the gap between the high efficiency and selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems, such as ease of separation and recyclability.

The primary mechanism for immobilization involves the reaction of the silane's ethoxy groups with hydroxyl moieties present on the surface of common support materials like silica or alumina. This reaction forms stable siloxane bonds, effectively grafting the silane molecule onto the support. The vinyl group then becomes available for further chemical modification, enabling the attachment of a catalytic species. This process ensures a strong and stable linkage between the catalyst and the support, minimizing leaching and deactivation.

Research in this area has explored the versatility of this compound in creating tailored catalytic systems. For instance, its application in the sol-gel synthesis of mesoporous silica has been investigated for the development of materials with controlled porosity and high surface area, which are desirable characteristics for catalyst supports. In such syntheses, this compound is co-condensed with a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), to create a functionalized matrix in a single step.

While detailed performance data for catalysts specifically immobilized using this compound is not extensively documented in readily available literature, the principles of its application are well-established within the broader context of vinylsilane-based catalyst immobilization. The vinyl group can participate in various reactions, including hydrosilylation, hydroformylation, and polymerization, to anchor a wide array of catalytic complexes.

For example, in a study focused on the functionalization of mesoporous silica for gas storage applications, this compound was used as a precursor in a sol-gel synthesis. researchgate.netu-szeged.hu While the primary goal was not catalyst immobilization, the research demonstrated the successful incorporation of the methyl and vinyl functionalities into the silica matrix, highlighting the potential for these groups to serve as attachment points for catalytic species. The study utilized ammonia (B1221849) as a catalyst for the sol-gel process and hexadecyltrimethyl ammonium (B1175870) bromide as a directing agent to control the pore structure of the resulting material. researchgate.netu-szeged.hu

The following table summarizes the key components and conditions used in the synthesis of such functionalized materials, which represents a foundational step for subsequent catalyst immobilization:

| Precursor | Co-precursor | Catalyst | Directing Agent | Application |

| This compound | Tetraethyl orthosilicate (TEOS) | Ammonia | Hexadecyltrimethyl ammonium bromide | Functionalized Mesoporous Silica for Gas Storage |

This approach underscores the adaptability of this compound in creating functionalized supports suitable for various applications, including the anchoring of transition metal catalysts for a range of chemical transformations. The ability to tailor the surface properties of the support material by incorporating organic functionalities is a key advantage in the design of next-generation heterogeneous catalysts.

常见问题

Q. What are the primary synthesis routes for Diethoxy(methyl)vinylsilane, and how do their yields and conditions differ?

this compound is synthesized via two main routes:

- Route 1 : Reaction of ethylene triethoxysilane under controlled conditions, yielding ~59% product .

- Route 2 : Reaction of methyl diethoxysilane with acetylene , achieving higher yields (~89%) due to optimized catalytic conditions . Key factors influencing yield discrepancies include catalyst choice, reaction temperature, and purification methods. For reproducibility, researchers should prioritize route optimization using kinetic studies and spectroscopic monitoring (e.g., NMR or GC-MS).

Q. Which analytical techniques are critical for validating the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Essential for confirming vinyl and ethoxy group integration (e.g., H NMR: δ 5.5–6.5 ppm for vinyl protons; δ 1.2–1.4 ppm for ethoxy methyl groups) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects impurities such as unreacted silane precursors or byproducts .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies Si-O-C (1050–1100 cm) and Si-CH (1250–1280 cm) bonds .

Q. What are the foundational applications of this compound in materials science?

The compound is widely used as:

- Crosslinking agent in silicone-based polymers, enhancing thermal stability .

- Surface modifier for silica nanoparticles, improving dispersion in organic matrices .

- Precursor for functionalized silanes in hybrid organic-inorganic materials (e.g., carborane-silane composites for radiation shielding) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield inconsistencies in this compound synthesis?

- Catalyst Screening : Transition metal catalysts (e.g., chloroplatinic acid) improve acetylene addition efficiency, as seen in route 2 .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance silane reactivity by stabilizing intermediates .

- Temperature Control : Exothermic reactions require precise thermal management to avoid side reactions (e.g., oligomerization) . Example Optimization Table :

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Catalyst | None | Pt-based |

| Yield | 59% | 89% |

| Reaction Time | 12–24 h | 4–6 h |

Q. What mechanistic insights explain the role of this compound in copper-catalyzed transfer hydrogenation?

In catalytic systems, the compound acts as a hydride donor via β-hydride elimination. Key steps include:

- Coordination : The silane binds to Cu(II) centers, forming a reactive complex .

- Hydride Transfer : The vinyl group stabilizes transition states, reducing activation energy .

- Byproduct Analysis : Ethoxy groups are retained post-reaction, confirmed by Si NMR . Comparative studies with dimethoxy(methyl)silane show lower efficiency due to reduced steric bulk and electronic effects .

Q. How do steric and electronic effects influence the reactivity of this compound in polymer functionalization?

- Steric Effects : Bulky ethoxy groups slow hydrolysis rates, enabling controlled polymerization in epoxy resins .

- Electronic Effects : The electron-withdrawing vinyl group increases Si center electrophilicity, accelerating crosslinking in novolac resins .

- Case Study : In UV-cured resins, vinylsilanes enhance crosslink density by 30% compared to non-vinyl analogs, attributed to radical-mediated vinyl group participation .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported synthesis yields for this compound?

Conflicting yields (e.g., 59% vs. 89%) arise from:

- Catalyst Purity : Pt catalysts in route 2 require rigorous exclusion of moisture to prevent deactivation .

- Side Reactions : Route 1 may produce oligomers, detectable via SEC or MALDI-TOF .

- Analytical Variability : Yield calculations based on unoptimized GC-MS integration parameters can overestimate purity .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。